molecular formula C19H18BrN3O2 B3000975 N-(2-bromo-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-43-6

N-(2-bromo-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B3000975
CAS No.: 1115871-43-6
M. Wt: 400.276
InChI Key: XKJJILOJNYEKTO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H18BrN3O2 and its molecular weight is 400.276. The purity is usually 95%.
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Scientific Research Applications

Non-enzymatic Reduction of Azo Dyes

  • Nicotinamide derivatives, including N-allyl nicotinamides, have been studied for their role in the non-enzymatic reduction of azo dyes. This process is pH-dependent and increases with decreasing pH, offering insights into microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).

Na+/Ca2+ Exchange Inhibition

  • N-allyl nicotinamide compounds have been investigated for their potential as Na+/Ca2+ exchange inhibitors. This research has implications for neuroprotection, as certain nicotinamide derivatives can protect against hypoxia/reoxygenation-induced cell damage in neuronal cell lines (Iwamoto & Kita, 2006).

Drug Metabolism Inhibition

  • Studies have shown that nicotinamide and its derivatives can inhibit various drug metabolism processes in liver microsomes. This has relevance for understanding the metabolic pathways and interactions of pharmaceutical compounds (Sasame & Gillette, 1970).

Agonism at GPBAR1 Receptor

  • Research into 2-phenoxy-nicotinamides, closely related to N-allyl nicotinamides, has identified them as potent agonists at the GPBAR1 receptor. This has potential applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).

Synthesis of Unusual Amino Acids

  • N-allyl nicotinamides have been utilized in the stereocontrolled synthesis of unusual amino acids, which are components of certain bioactive compounds like ustiloxins (Hutton & White, 1997).

Pyrrolidines Synthesis

  • These compounds have also been explored in the synthesis of pyrrolidines via radical cyclization, demonstrating their utility in organic chemistry and drug synthesis (Besev & Engman, 2000).

Nanomaterials Development

  • N-allyl nicotinamides have been used in the development of novel polyimide nanofoams, contributing to advancements in materials science, particularly in creating materials with low dielectric constants (Aram & Mehdipour‐Ataei, 2013).

Microbial Degradation of Antibiotics

  • Research has investigated the microbial degradation pathways of sulfonamide antibiotics, with N-allyl nicotinamides being relevant in understanding these complex biochemical processes (Ricken et al., 2013).

Catalytic Enantioselectivity

  • These compounds have been studied for their role in catalytic enantioselective processes, important in the synthesis of biologically active compounds (Liu et al., 2015).

Water Treatment

  • N-allyl nicotinamides have applications in the development of novel nanofiltration membranes for water treatment, particularly for the removal of dyes from water sources (Liu et al., 2012).

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-3-17-21-15-7-5-4-6-13(15)19(23-17)25-11-18(24)22-16-9-8-12(2)10-14(16)20/h4-10H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJJILOJNYEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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